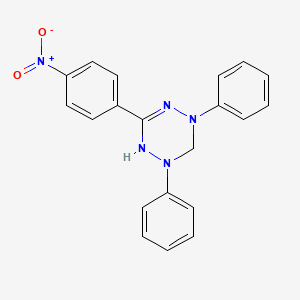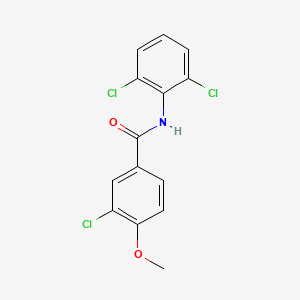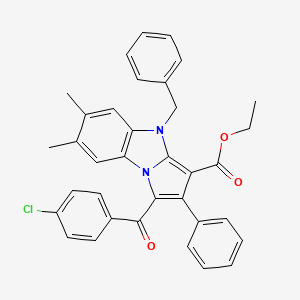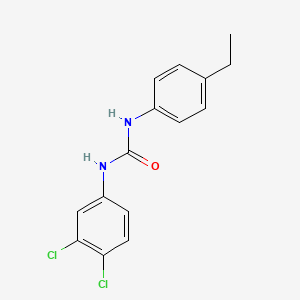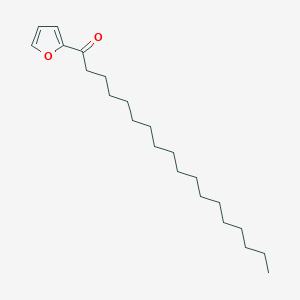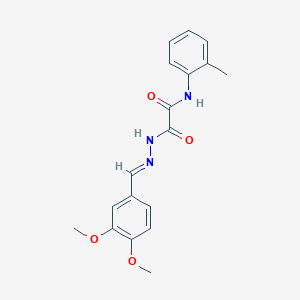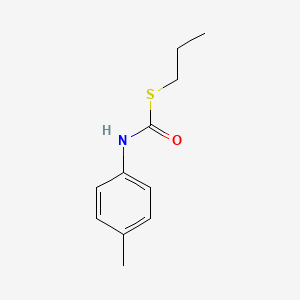
2-Chloroethyl N-(2,6-xylyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl N-(2,6-xylyl)carbamate is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.693 g/mol . It is known for its unique structure, which includes a chloroethyl group and a xylyl group attached to a carbamate moiety. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-Chloroethyl N-(2,6-xylyl)carbamate typically involves the reaction of 2,6-xylyl isocyanate with 2-chloroethanol under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Chloroethyl N-(2,6-xylyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloroethyl N-(2,6-xylyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in clinical settings.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl N-(2,6-xylyl)carbamate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, although detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
2-Chloroethyl N-(2,6-xylyl)carbamate can be compared with other similar compounds such as:
- 2-Chloroethyl N-(2,3-xylyl)carbamate
- 2-Chloroethyl N-(3,4-xylyl)carbamate
- 2-Chloroethyl N-(2,4-xylyl)carbamate
These compounds share a similar core structure but differ in the position of the xylyl group. The unique positioning of the xylyl group in this compound may confer distinct chemical properties and reactivity, making it valuable for specific applications .
Propiedades
Número CAS |
100129-63-3 |
|---|---|
Fórmula molecular |
C11H14ClNO2 |
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
2-chloroethyl N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-8-4-3-5-9(2)10(8)13-11(14)15-7-6-12/h3-5H,6-7H2,1-2H3,(H,13,14) |
Clave InChI |
NBUREZWYEVYFIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


